molecular formula C23H20F2N4O2 B2486060 N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide CAS No. 1326845-74-2

N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide

Cat. No.: B2486060
CAS No.: 1326845-74-2
M. Wt: 422.436
InChI Key: KHRLBOBJNYRCMG-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide is a useful research compound. Its molecular formula is C23H20F2N4O2 and its molecular weight is 422.436. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Properties

  • Two N-Substituted 3,5-Diphenyl-2-Pyrazoline-1-Thiocarboxamides : A study conducted by Köysal, Işık, Sahin, and Palaska (2005) analyzed similar structures, including N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide. This study offers insights into the geometric parameters and intermolecular interactions of such compounds (Köysal et al., 2005).

Potential Anticancer Activity

  • Pyrazole Derivatives as Potential Anticancer Agents : Alam et al. (2016) researched a series of novel pyrazole derivatives, including those with fluorophenyl groups, for their potential as anticancer agents. The study focused on the inhibition of topoisomerase IIα and evaluated cytotoxicity against various cancer cell lines (Alam et al., 2016).

Synthesis and Characterization

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis of compounds with structural similarities to the queried compound. This research provides valuable information on the synthesis methods and crystal structures of such compounds (Kariuki et al., 2021).

Mechanism of Action

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O2/c1-15(16-2-6-18(24)7-3-16)26-22(30)10-11-28-12-13-29-21(23(28)31)14-20(27-29)17-4-8-19(25)9-5-17/h2-9,12-15H,10-11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLBOBJNYRCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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